molecular formula C20H24N6O3 B6981117 3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide

3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide

Cat. No.: B6981117
M. Wt: 396.4 g/mol
InChI Key: KYQOQWPUYUDBPJ-UHFFFAOYSA-N
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Description

3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide is a complex organic compound that features a benzoxazole ring, a triazole ring, and a piperidine ring

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c27-20(21-11-17-23-18(25-24-17)16-8-4-10-28-16)26-9-3-5-13(12-26)19-22-14-6-1-2-7-15(14)29-19/h1-2,6-7,13,16H,3-5,8-12H2,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQOQWPUYUDBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=NC(=NN2)C3CCCO3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the triazole and piperidine rings through various coupling reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the benzoxazole or triazole rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.

    Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with biological targets relevant to various diseases.

    Industry: In materials science, the compound might be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties

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